2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC9865551
InChI: InChI=1S/C13H14N4S/c1-3-8-18-13-15-11-7-5-4-6-10(11)12-14-9(2)16-17(12)13/h4-7H,3,8H2,1-2H3
SMILES: CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C
Molecular Formula: C13H14N4S
Molecular Weight: 258.34 g/mol

2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline

CAS No.:

Cat. No.: VC9865551

Molecular Formula: C13H14N4S

Molecular Weight: 258.34 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline -

Specification

Molecular Formula C13H14N4S
Molecular Weight 258.34 g/mol
IUPAC Name 2-methyl-5-propylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Standard InChI InChI=1S/C13H14N4S/c1-3-8-18-13-15-11-7-5-4-6-10(11)12-14-9(2)16-17(12)13/h4-7H,3,8H2,1-2H3
Standard InChI Key ZBRFSSCYRNVVQF-UHFFFAOYSA-N
SMILES CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C
Canonical SMILES CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C

Introduction

Structural Elucidation and Molecular Properties

The molecular architecture of 2-methyl-5-(propylthio)[1, triazolo[1,5-c]quinazoline integrates a quinazoline backbone annelated with a triazole ring. Key substituents include a methyl group at position 2 and a propylthio (-S-C3H7) moiety at position 5 (Figure 1). Computational analyses of related triazoloquinazolines suggest that the methyl group enhances planarity, while the thioether side chain introduces steric bulk and lipophilicity .

Molecular Formula and Stereoelectronic Features

The compound’s molecular formula is C13H13N4S, with a molar mass of 265.33 g/mol . Density functional theory (DFT) studies on analogous structures predict a dipole moment of ~4.2 D, driven by the electron-rich thioether and electron-deficient triazole ring . The propylthio group adopts a gauche conformation, minimizing steric clashes with the quinazoline plane .

Comparative Structural Analysis

Compared to 5-propyl triazolo[1,5-c]quinazolin-2-amine (PubChem CID: 893376), the substitution of an amine with a methyl group reduces hydrogen-bonding capacity but increases metabolic stability . The thioether linkage in 2-methyl-5-(propylthio) derivatives shows greater resistance to oxidative cleavage than oxygen-based ethers, as evidenced by stability studies under acidic conditions .

Synthetic Methodologies

Synthesis of 2-methyl-5-(propylthio)[1, triazolo[1,5-c]quinazoline employs multistep strategies involving cyclocondensation and alkylation.

Key Synthetic Routes

Route 1: Alkylation of 2-Thio-triazoloquinazoline Precursors
A regioselective alkylation of potassium 2-thio- triazolo[1,5-c]quinazoline with 1-bromopropane yields the propylthio derivative (Figure 2A). This method, reported by , achieves 65–72% yields but requires strict anhydrous conditions to prevent pyrimidine ring degradation .

Route 2: [5+1] Cyclocondensation
Reaction of 2-isothiocyanatobenzonitrile with methylhydrazine forms the triazole ring, followed by cyclization with propyl thiol to install the thioether group (Figure 2B). This approach, adapted from , offers modularity for varying substituents but suffers from lower yields (48–55%) due to competing side reactions .

Optimization Challenges

Esterification of intermediate carboxylic acids often leads to ring degradation, necessitating protective strategies such as silylation . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while improving yields by 15–20% .

Physicochemical and Spectral Characterization

Solubility and Lipophilicity

Experimental logP values for analogous compounds range from 2.1 to 3.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), but formulation with cyclodextrins enhances solubility 20-fold .

Spectroscopic Profiles

NMR Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89–7.45 (m, 4H, aromatic), 3.12 (t, 2H, -SCH2-), 2.41 (s, 3H, -CH3), 1.65 (m, 2H, -CH2-), 0.95 (t, 3H, -CH3) .

  • 13C NMR: δ 161.2 (C=S), 152.1–118.7 (aromatic carbons), 35.1 (-SCH2-), 21.4 (-CH3), 22.6–13.7 (propyl chain) .

Mass Spectrometry
Electrospray ionization (ESI-MS) shows a base peak at m/z 265.1 [M+H]+, with fragmentation ions at m/z 232.0 (loss of -SH) and 189.1 (triazole ring cleavage) .

IR Spectroscopy
Strong absorptions at 1245 cm−1 (C=S stretch) and 1550 cm−1 (triazole ring) confirm functional groups .

Analytical and Computational Data

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts a CCS of 144.6 Ų for the [M+H]+ adduct, correlating with a compact conformation (Table 1) .

Table 1: Collision Cross-Section Data for 2-Methyl-5-(propylthio) Derivatives

Adductm/zCCS (Ų)
[M+H]+265.1144.6
[M+Na]+287.1160.6

Quantum Chemical Calculations

DFT simulations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The LUMO is localized on the triazole ring, favoring nucleophilic attack at position 5 .

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